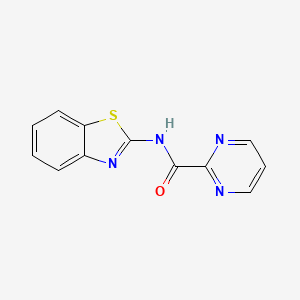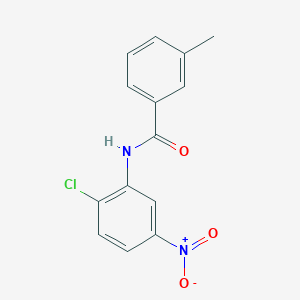
3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine often involves the formation of 1,2,4-oxadiazole rings, which can be achieved through several synthetic routes, including cyclization reactions involving amidoximes and carboxylic acids or their derivatives. For instance, the synthesis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involved the formation of one-dimensional chains via intermolecular π-π interactions, demonstrating the compound's ability to form complex structures through its synthetic process (Hou et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds often features a central oxadiazole ring flanked by various aromatic systems like phenyl and pyridine rings. These structures exhibit significant π-π interactions and can form polymorphic structures due to a balance of weak intermolecular interactions, as seen in studies of polymorphic structures of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (Shishkina et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazole derivatives can include nucleophilic substitutions, given the electron-deficient nature of the oxadiazole ring. The reactivity can be influenced by substituents on the phenyl and pyridine rings, leading to a variety of potential reactions and products. The study of compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized under specific conditions, sheds light on the reactivity and potential chemical transformations of these molecules (Ershov et al., 2023).
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
In the realm of organic electronics, derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. The study by Shih et al. (2015) highlights the synthesis of m-terphenyl oxadiazole derivatives, showcasing their application in OLEDs which resulted in devices with reduced driving voltages, very high efficiency, and minimal efficiency roll-off. These materials, particularly PhOXD, exhibited ideal characteristics for electron-transportation in OLED devices across basic colors, achieving exceptional external quantum efficiencies (Cheng-Hung Shih et al., 2015).
Anticancer Agents
Another significant area of research involves the exploration of 1,2,4-oxadiazole derivatives as potential anticancer agents. Zhang et al. (2005) discovered novel apoptosis inducers through high-throughput screening assays, identifying compounds with activity against breast and colorectal cancer cell lines. These compounds, including derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, demonstrated the induction of apoptosis, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of 1,2,4-oxadiazole derivatives have also been explored. El-Azab et al. (2018) synthesized and evaluated the antimicrobial activity of compounds like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine, indicating their potential as novel agents against various microbial strains. These studies provide insights into the structural factors influencing the antimicrobial efficacy of oxadiazole derivatives, offering a pathway for the development of new therapeutic agents (A. El-Azab et al., 2018).
特性
IUPAC Name |
5-phenyl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKXFLEESJMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(3-pyridyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)


![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)
![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)